2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
The compound “2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile” is a type of organic compound . It has a molecular weight of 202.14 . It’s a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions involving substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Catalytic Properties and Organic Synthesis
- Complexes containing nitrogen ligands with pyridine and dimethylamine donors, which are structurally related to the compound of interest, have been evaluated for their catalytic properties in the oxidation of alkanes. These complexes might operate via a metal-based oxidation mechanism, suggesting potential applications in catalysis and organic synthesis (Britovsek, England, & White, 2005).
Synthesis and Structural Analysis
- The synthesis and structural analysis of pyridine derivatives, including those involving modifications to the pyridine core structure, have been reported. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and chemical synthesis (Tranfić, Halambek, Cetina, & Jukić, 2011).
Fluorinated Compounds in Medicinal Chemistry
- The synthesis of trifluoromethylated analogues of biologically significant molecules, indicating the role of fluorinated compounds in enhancing biological activity, stability, or drug-likeness of therapeutic agents. This might hint at the applications of the specified compound in developing new pharmaceuticals or research tools (Sukach et al., 2015).
Molecular Docking and Drug Design
- Azafluorene derivatives have been studied for their potential as inhibitors of SARS-CoV-2 RdRp, showcasing the application of pyridine derivatives in antiviral research through molecular docking and drug design strategies (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Advanced Materials and Organic Electronics
- Pyridine and its derivatives have been explored for their optical and electronic properties, which could be leveraged in developing advanced materials, organic electronics, or photoluminescent materials, indicating potential research applications of the compound in these domains (Zedan, El-Taweel, & El-Menyawy, 2020).
Future Directions
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)6-17-10-8(5-15)4-7-2-1-3-9(7)16-10/h4H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCIQFDINSQCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)OCC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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